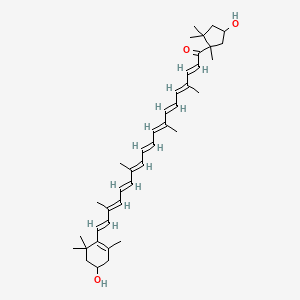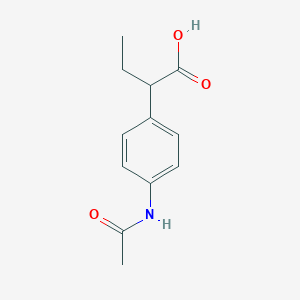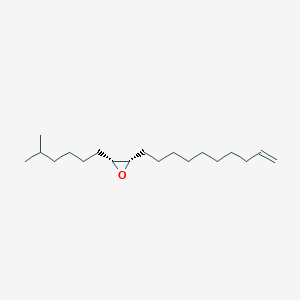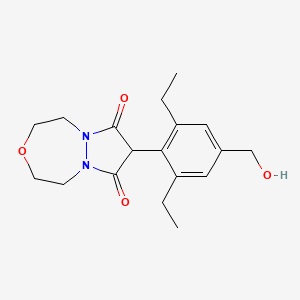![molecular formula C10H13K3N2O8 B13404814 tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate, also known as tripotassium ethylenediaminetetraacetate, is a chelating agent widely used in various scientific and industrial applications. This compound is known for its ability to bind metal ions, making it useful in processes that require the removal or stabilization of metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with potassium hydroxide. The reaction proceeds as follows:
- Dissolve EDTA in water.
- Gradually add potassium hydroxide to the solution while stirring.
- Continue stirring until the reaction is complete, resulting in the formation of tripotassium ethylenediaminetetraacetate.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and dried to obtain the desired form, which is often a dihydrate.
Análisis De Reacciones Químicas
Types of Reactions
Tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate primarily undergoes chelation reactions, where it binds to metal ions. This compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The chelation reactions involving this compound are usually carried out in aqueous solutions. The compound can chelate a wide range of metal ions, including calcium, magnesium, iron, and zinc. The reaction conditions are generally mild, with the pH of the solution being adjusted to optimize the chelation process.
Major Products Formed
The major products formed from the chelation reactions are metal-chelate complexes. These complexes are stable and can be used in various applications, such as water treatment, agriculture, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate has numerous scientific research applications:
Chemistry: Used as a chelating agent to remove metal ions from solutions, stabilize metal ions in reactions, and study metal ion interactions.
Biology: Employed in biochemical assays to inhibit enzymes that require metal ions as cofactors, and to study the effects of metal ion chelation on biological systems.
Medicine: Utilized in formulations to treat heavy metal poisoning by binding and removing toxic metal ions from the body.
Industry: Applied in water treatment processes to remove metal contaminants, in agriculture to provide essential micronutrients to plants, and in cosmetics to stabilize formulations by binding metal ions.
Mecanismo De Acción
The mechanism of action of tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where the control of metal ion concentration is necessary.
Comparación Con Compuestos Similares
Similar Compounds
Disodium ethylenediaminetetraacetate: Another common chelating agent with similar properties but different solubility and stability characteristics.
Tetrasodium ethylenediaminetetraacetate: Similar in function but with different ionic properties and applications.
Calcium disodium ethylenediaminetetraacetate: Used specifically for chelating calcium ions and has applications in medicine and food preservation.
Uniqueness
Tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where other chelating agents may not be as effective.
Propiedades
Fórmula molecular |
C10H13K3N2O8 |
|---|---|
Peso molecular |
406.51 g/mol |
Nombre IUPAC |
tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.3K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 |
Clave InChI |
FYZXEMANQYHCFX-UHFFFAOYSA-K |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


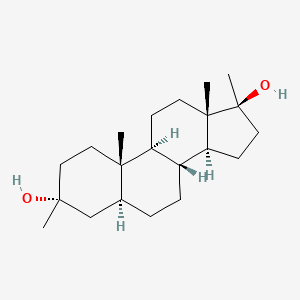
![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)

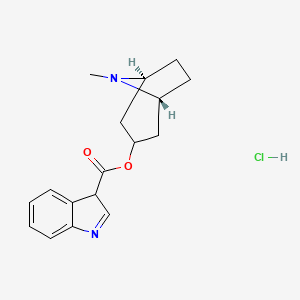
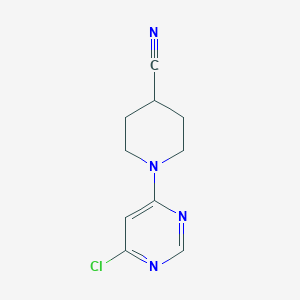
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)
